3,5-dibroMothiophene-2-carboxaMide
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Overview
Description
. This compound belongs to the class of thiophene derivatives, which are known for their unique chemical properties and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromothiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of thiophene-2-carboxylic acid to yield 3,5-dibromothiophene-2-carboxylic acid, which is then converted to the corresponding amide . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by amide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials for electronic applications .
Scientific Research Applications
3,5-Dibromothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,5-dibromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-dibromothiophene-2-carboxamide include:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111860-06-1 |
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Molecular Formula |
C5H3Br2NOS |
Molecular Weight |
284.96 g/mol |
IUPAC Name |
3,5-dibromothiophene-2-carboxamide |
InChI |
InChI=1S/C5H3Br2NOS/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H2,8,9) |
InChI Key |
DNTNPJIUEVMHHF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1Br)C(=O)N)Br |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)N)Br |
Synonyms |
3,5-dibroMothiophene-2-carboxaMide |
Origin of Product |
United States |
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